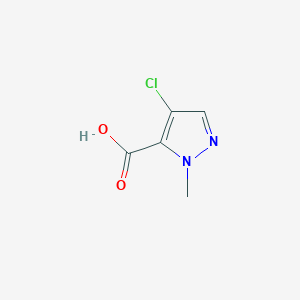

4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCMTMNWGCJGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350015 | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-83-1 | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and crop science, renowned for their diverse biological activities.[1] The specific substitution pattern on the pyrazole ring dictates the molecule's pharmacological or herbicidal properties. 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs are integral building blocks for creating targeted therapies and effective crop protection agents.[1][2] This guide will delineate a robust and adaptable synthetic route to this valuable compound.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid suggests a multi-step pathway beginning with a simpler pyrazole precursor. The primary disconnections involve the hydrolysis of the carboxylic acid from its ester, the chlorination of the pyrazole ring, and the methylation of the ring nitrogen.

Caption: Retrosynthetic analysis of the target molecule.

I. Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The initial phase of the synthesis focuses on the creation of the core pyrazole ring and its subsequent N-methylation.

Step 1: Synthesis of Ethyl pyrazole-5-carboxylate

The construction of the pyrazole ring can be achieved through the condensation of a β-ketoester with a hydrazine derivative. A common and efficient method involves the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate.

Experimental Protocol:

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, slowly add hydrazine monohydrate (1.1 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.[3]

Step 2: N-Methylation of Ethyl pyrazole-5-carboxylate

The methylation of the pyrazole nitrogen is a critical step where regioselectivity can be a challenge. Traditional methods often employ hazardous reagents like dimethyl sulfate. A greener and safer alternative is the use of dimethyl carbonate.[4]

Experimental Protocol:

-

In a three-necked flask, suspend sodium hydride (60% dispersion in mineral oil, catalytic amount) in dimethylformamide (DMF).

-

To this suspension, add ethyl pyrazole-5-carboxylate (1 equivalent).

-

Add dimethyl carbonate (3-8 equivalents) to the mixture.

-

Heat the reaction mixture to 80-140 °C and maintain for 4 hours.[5]

-

After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, ethyl 1-methyl-1H-pyrazole-5-carboxylate, is then purified by vacuum distillation.[5]

II. Chlorination of the Pyrazole Ring

The introduction of a chlorine atom at the 4-position of the pyrazole ring is a key functionalization step. This can be achieved through electrophilic chlorination.

Chlorination using Hydrochloric Acid and Hydrogen Peroxide

A milder and more environmentally friendly approach to chlorination avoids harsh reagents like sulfuryl chloride.[4]

Experimental Protocol:

-

Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent.

-

Add concentrated hydrochloric acid and hydrogen peroxide.

-

The reaction is stirred at a controlled temperature until completion, as monitored by TLC.

-

The product, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, is then isolated through extraction and purified.[4]

III. Hydrolysis to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Alkaline Hydrolysis

Experimental Protocol:

-

Dissolve ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a 5% aqueous solution of sodium hydroxide (NaOH).

-

Heat the reaction mixture to 60 °C for 1 hour.[2]

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

-

The solid 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.

Summary of Synthetic Pathway

Caption: Overall synthetic pathway to the target compound.

Data Summary

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1 | Ethyl 2,4-dioxovalerate, Hydrazine Hydrate | Ethanol | 0 °C to RT, 15 h | Ethyl pyrazole-5-carboxylate |

| 2 | Ethyl pyrazole-5-carboxylate | Dimethyl Carbonate, NaH, DMF | 80-140 °C, 4 h | Ethyl 1-methyl-1H-pyrazole-5-carboxylate |

| 3 | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | HCl, H₂O₂ | Controlled temperature | Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate |

| 4 | Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate | NaOH, Ethanol/Water | 60 °C, 1 h | 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid |

Safety Considerations

-

Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

-

Dimethyl Carbonate: A flammable liquid. Use in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Peroxide: A strong oxidizer. Avoid contact with organic materials.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Conclusion

The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a well-defined, multi-step process that can be accomplished with readily available starting materials. By carefully controlling the reaction conditions, particularly for the N-methylation and chlorination steps, high yields of the desired product can be achieved. The use of greener reagents, where possible, enhances the safety and sustainability of the synthesis. This guide provides a solid foundation for researchers to produce this important intermediate for further applications in drug discovery and agrochemical development.

References

- US3895027A - Process for preparing pyrazole-3-carboxylic acids - Google P

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. [Link]

-

Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. [Link]

-

A simple method for the alkaline hydrolysis of esters | Request PDF - ResearchGate. [Link]

-

Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid - PrepChem.com. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Abstract

The 1-methyl-1H-pyrazole core is a privileged scaffold in modern chemistry, forming the backbone of numerous active compounds in pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the C4 position and a carboxylic acid at the C5 position creates the versatile intermediate, 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a critical building block for targeted synthesis. This guide provides a comprehensive overview of the prevalent synthetic strategies for this core intermediate and its subsequent derivatization, with a focus on the practical application of these methods in a research and development setting. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind procedural choices to equip researchers and drug development professionals with a robust understanding of this important chemical entity.

The Strategic Importance of the 4-Chloro-1-methyl-1H-pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. The specific substitution pattern of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is particularly noteworthy. The N-methyl group prevents tautomerization and provides a fixed substitution vector. The C4-chloro substituent offers a site for further functionalization via cross-coupling reactions and modulates the electronic properties of the ring. The C5-carboxylic acid serves as a versatile handle for the introduction of diverse functional groups, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR).

This scaffold is a key component in several commercial products, including insecticides and fungicides, and is prevalent in the patent literature for a wide range of therapeutic areas, highlighting its significance as a valuable synthetic intermediate.

Synthesis of the Core Intermediate: 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

The construction of the 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid core is a multi-step process that requires careful control over regioselectivity and reaction conditions. The most common and scalable approach begins from readily available starting materials and proceeds through a series of reliable transformations.

Synthetic Strategy Overview

A widely adopted synthetic route involves the initial construction of the pyrazole ring, followed by sequential N-methylation and C4-chlorination, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. This pathway is advantageous due to the low cost of starting materials and the generally high yields of the individual steps.

Figure 1: A common synthetic workflow for preparing the target carboxylic acid intermediate.

Key Transformation I: Pyrazole Ring Formation

The synthesis often commences with the cyclocondensation reaction between a 1,3-dicarbonyl compound equivalent and a hydrazine derivative. A standard procedure involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar precursor with methylhydrazine. This reaction typically proceeds in a protic solvent like ethanol and provides a mixture of regioisomers. The desired isomer, ethyl 1-methyl-1H-pyrazole-5-carboxylate, is often the major product and can be isolated through crystallization or chromatography.

Key Transformation II: Electrophilic Chlorination

The chlorination of the pyrazole ring is a critical step. The electron-rich pyrazole system is susceptible to electrophilic substitution, and the C4 position is the most activated site for this reaction.

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | Acetonitrile, DMF | 25 - 80 | High selectivity, mild conditions, easy to handle solid. | Can require elevated temperatures for less activated substrates. |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 - 25 | Highly reactive, inexpensive. | Can lead to over-chlorination; corrosive and toxic. |

| Trichloroisocyanuric Acid (TCCA) | Acetonitrile, Acetone | 25 - 60 | High chlorine content, stable solid. | Can be highly exothermic; requires careful control. |

For this specific transformation, N-Chlorosuccinimide (NCS) is often the reagent of choice due to its high selectivity for the C4 position and its operational simplicity. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.

Mechanism Insight: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The pyrazole nitrogen lone pair donates electron density into the ring, activating the C4 position towards attack by the electrophilic chlorine source (e.g., the "Cl⁺" from NCS). Subsequent deprotonation by the succinimide anion restores the aromaticity of the pyrazole ring.

Final Step: Saponification

The concluding step to obtain the carboxylic acid is the hydrolysis of the ethyl ester. This is typically achieved through saponification using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic cosolvent such as methanol or THF. Acidification of the resulting carboxylate salt with a mineral acid (e.g., HCl) precipitates the desired 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, which can then be isolated by filtration.

Derivatization Strategies for Lead Optimization

The true utility of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid lies in its function as a scaffold for creating libraries of compounds, typically through modification of the carboxylic acid group. Amide synthesis is by far the most common derivatization.

Protocol: Amide Synthesis via Peptide Coupling Reagents

Amide bond formation between the pyrazole carboxylic acid and a primary or secondary amine is a cornerstone of derivatization. This transformation is rarely achieved by direct heating; instead, it requires the activation of the carboxylic acid. Modern peptide coupling reagents offer a mild, efficient, and reliable method for this purpose.

Figure 2: General workflow for amide synthesis using a coupling agent.

Detailed Experimental Protocol:

-

Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).

-

Activation: To the solution, add the amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-16 hours.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired amide derivative.

Causality Behind Choices:

-

Solvent: DMF is often chosen for its excellent solvating properties for all reactants.

-

Base (DIPEA): A tertiary amine base is required to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

-

Coupling Agent (HATU): HATU is a highly efficient coupling reagent that rapidly forms an activated ester intermediate, minimizing side reactions and often leading to high yields and purities.

Conclusion

The 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a high-value intermediate in discovery chemistry. Its synthesis is well-established, proceeding through a logical sequence of ring formation, chlorination, and hydrolysis. The true power of this building block is realized in its subsequent derivatization, particularly through robust and reliable amide coupling reactions. The protocols and strategies outlined in this guide represent field-proven methods that can be readily implemented in a laboratory setting to generate novel chemical entities for biological screening and lead optimization programs. A thorough understanding of the underlying mechanisms and the rationale for reagent selection is paramount to achieving success in the synthesis of these important molecules.

References

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives Source: Science of Synthesis URL: [Link]

-

Title: Synthesis and herbicidal activity of 4-chloro-1-methyl-5-(substituted phenyl or pyridin-2-yl)-1H-pyrazole derivatives Source: Pest Management Science URL: [Link]

-

Title: A mild and efficient chlorination of pyrazoles using N-chlorosuccinimide Source: Tetrahedron Letters URL: [Link]

-

Title: HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate Source: Organic Syntheses URL: [Link]

A Comprehensive Technical Guide to the Crystal Structure Determination of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

This guide provides a detailed framework for the determination and analysis of the single-crystal X-ray structure of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. As the crystal structure for this specific compound is not publicly available, this document serves as a complete methodological protocol, from synthesis and crystallization to advanced structural analysis. It is designed for researchers in crystallography, medicinal chemistry, and materials science, offering field-proven insights into obtaining and interpreting high-quality crystallographic data.

Introduction: The Scientific Imperative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The title compound, 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, possesses key functional groups—a carboxylic acid, a halogen atom, and an N-methylated aromatic ring—that are pivotal for forming specific intermolecular interactions. Determining its three-dimensional structure is crucial for several reasons:

-

Rational Drug Design: Understanding the precise molecular geometry and intermolecular interactions provides a blueprint for designing new active pharmaceutical ingredients (APIs) with improved efficacy and binding affinity.[3]

-

Polymorphism Control: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can dramatically affect its physical properties, including solubility, stability, and bioavailability.[4][5][6][7] A comprehensive structural analysis is the first step in identifying and controlling polymorphs, which is a critical aspect of pharmaceutical development.

-

Crystal Engineering: The functional groups on the molecule can participate in a variety of non-covalent interactions, including strong O-H···N hydrogen bonds, C-H···O interactions, and C-Cl···N/O halogen bonds.[8][9] Elucidating the resulting crystal packing provides fundamental insights into the principles of molecular recognition and self-assembly.

This guide outlines the integrated workflow required to achieve these goals, emphasizing the causality behind each experimental choice to ensure a robust and reproducible outcome.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the availability of high-purity material and single crystals of suitable size and quality.

Proposed Synthetic Route

While several methods exist for the synthesis of pyrazole carboxylic acids, a common approach involves the cyclization of a suitable precursor followed by chlorination and methylation. A plausible route starts with a commercially available pyrazole ester, which is then chlorinated and N-methylated. The final step would be the hydrolysis of the ester to the desired carboxylic acid. For instance, a known method for a similar compound involves reacting an ethyl pyrazole carboxylate with a chlorinating agent.[10][11]

Self-Validation: Purity of the synthesized compound must be confirmed (>99%) using a combination of NMR spectroscopy, mass spectrometry, and HPLC before proceeding to crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Crystallization Protocol: A Multi-Method Approach

Growing diffraction-quality single crystals is often the most challenging step.[12][13] A systematic screening of crystallization conditions is essential. Ideal crystals should be 0.1-0.3 mm in at least two dimensions, transparent, and have well-defined faces.[2][14]

Experimental Protocol:

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (see Table 1). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate).

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.

-

Causality: The slow removal of solvent gradually increases the concentration to the point of supersaturation, allowing for the formation of a small number of well-ordered crystal nuclei rather than rapid precipitation.[14][15]

-

-

Solvent/Anti-Solvent Diffusion:

-

Vapor Diffusion: Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., DMF, DMSO) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether, pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[15]

-

Liquid-Liquid Diffusion: Carefully layer a solution of the compound in a dense solvent (e.g., dichloromethane) with a less dense anti-solvent (e.g., hexane) in a narrow tube. Crystals may form at the interface over time.

-

Causality: Diffusion methods provide a gentle and controlled approach to achieving supersaturation, which is highly effective for molecules that are difficult to crystallize by evaporation.[13][14]

-

-

Cooling:

-

Prepare a saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

-

Causality: The solubility of most organic compounds decreases with temperature. Slow cooling prevents the rapid formation of many small crystals and encourages the growth of larger, higher-quality ones.

-

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Water | 100 | 80.1 | Potential for hydrate formation. |

| Ethanol | 78 | 24.6 | Good general-purpose solvent for H-bonding molecules. |

| Acetone | 56 | 21 | Good solvent, relatively volatile. |

| Ethyl Acetate | 77 | 6.0 | Medium polarity, often yields good crystals. |

| Dichloromethane | 40 | 9.1 | Good for layering with non-polar anti-solvents. |

| Toluene | 111 | 2.4 | Can promote π-π stacking interactions. |

| Heptane/Hexane | 98 / 69 | ~1.9 | Common anti-solvents. |

Table 1: A selection of solvents for crystallization screening.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This section outlines the protocol for collecting high-resolution diffraction data, which is the foundation for an accurate structure determination.[2][16]

Workflow for Crystallographic Data Acquisition

Caption: Workflow for SC-XRD data collection and processing.

Experimental Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Cryo-cooling minimizes radiation damage to the crystal during data collection and improves data quality by reducing atomic thermal motion.

-

-

Preliminary Analysis: A few initial diffraction images are collected to determine the crystal quality and the unit cell parameters.[1] This step allows for auto-indexing to determine the Bravais lattice and the orientation of the crystal.

-

Data Collection Strategy: Based on the determined crystal symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data.[17][18] This involves selecting the appropriate combination of scan widths (e.g., 0.5° per frame) and detector positions.

-

Full Data Collection: The strategy is executed, and a full sphere of diffraction data is collected. The duration can range from a few hours to a full day depending on the crystal's scattering power.[1]

-

Data Processing:

-

Integration: The raw image files are processed to measure the intensity of each diffraction spot (reflection).

-

Scaling and Merging: Intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a final, unique set of reflection data. This step also provides crucial statistics (e.g., R-merge) that indicate data quality.

-

Crystal Structure Solution and Refinement

The processed diffraction data is used to solve the "phase problem" and build a complete atomic model of the crystal structure. This process is typically performed using software packages like Olex2, which provides a graphical user interface for underlying programs like SHELX.[19][20][21][22]

Experimental Protocol:

-

Structure Solution:

-

An initial structural model is obtained using direct methods or dual-space methods (e.g., SHELXT). These algorithms use statistical relationships between reflection intensities to determine initial phases and generate a preliminary electron density map.

-

Causality: These methods provide a powerful, automated way to get a good starting model for most small-molecule structures without any prior chemical knowledge.

-

-

Model Building: The initial electron density map is interpreted to identify atoms and build a molecular fragment. For a known compound, the expected atoms (C, N, O, Cl) are assigned to the strongest electron density peaks.

-

Structure Refinement:

-

The initial model is refined against the experimental data using a full-matrix least-squares algorithm (e.g., SHELXL). This iterative process optimizes the atomic positions, and their anisotropic displacement parameters (ADPs), to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located in the difference electron density map and refined using appropriate geometric constraints.

-

Causality: This refinement process ensures that the final model is the best possible fit to the experimental diffraction data, providing high precision in bond lengths and angles.

-

-

Validation: The final model is validated using metrics such as R1, wR2, and Goodness-of-Fit (GooF). The final difference electron density map should be featureless, indicating that the model completely accounts for all the scattering electrons in the crystal.

Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of its geometric and supramolecular features is performed. This is where crystallographic data provides its most profound chemical insights.

Molecular Geometry

A table of key bond lengths and angles will be generated. The geometry of the pyrazole ring, the planarity of the carboxylic acid group, and the orientation of the substituents will be analyzed and compared to known structures in the Cambridge Structural Database (CSD) to identify any unusual features.

Supramolecular Analysis: Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions.[16][23][24] Based on the functional groups of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, we can predict the formation of several key supramolecular synthons.

Caption: Predicted supramolecular synthons for the title compound.

-

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It can form a classic centrosymmetric dimer via O-H···O hydrogen bonds. Alternatively, and perhaps more likely given the presence of the basic pyrazole nitrogen, it could form a chain or catemer structure via a strong O-H···N(pyrazole) hydrogen bond.[8]

-

Halogen Bonds: The chlorine atom at the 4-position of the pyrazole ring is an electrophilic halogen bond donor. It can form directional interactions with hydrogen bond acceptors like the carbonyl oxygen or the pyrazole nitrogen of a neighboring molecule (C-Cl···O or C-Cl···N).[9] These interactions are highly valuable in crystal engineering for their strength and directionality.

-

π-π Stacking: The electron-deficient pyrazole rings may stack with each other, contributing to the overall stability of the crystal lattice.

The analysis will involve generating a full packing diagram and using software to systematically quantify all intermolecular contacts to understand the hierarchy of interactions that govern the crystal's architecture.

Conclusion and Outlook

This guide provides a comprehensive, self-validating framework for the de novo determination of the crystal structure of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. By following these protocols, researchers can obtain a high-quality crystal structure, which is indispensable for modern drug design and materials science. The resulting structural data will not only reveal the precise three-dimensional arrangement of this molecule but also provide a deep understanding of the subtle interplay of intermolecular forces that dictate its solid-state form. This knowledge is the critical first step in harnessing the compound's potential for future pharmaceutical and material applications.

References

-

Polymorphism and its importance in pharmaceutical industry. (n.d.). Fiveable. Retrieved from [Link]

-

Chemical crystallisation. (n.d.). SPT Labtech. Retrieved from [Link]

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1653.

- Chumakov, Y. M., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1599.

- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.

-

Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Advanced Materials. Retrieved from [Link]

-

Crystallization of small molecules. (n.d.). Aalto University. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

- Gálico, D. A., et al. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Crystal Growth & Design.

-

Crystallographic Facilities @ Otterbein. (n.d.). Otterbein University. Retrieved from [Link]

- Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1698.

-

Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Retrieved from [Link]

-

(PDF) Crystal Polymorphism in Pharmaceutical Science. (2017). ResearchGate. Retrieved from [Link]

- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2908.

- Dauter, Z., & Jaskolski, M. (2017). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 284(18), 2976-2991.

- Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry.

-

Olex2 download. (n.d.). SourceForge.net. Retrieved from [Link]

- Cody, V. (2006). The role of crystallography in drug design.

- Otwinowski, Z., & Minor, W. (1997). Data-collection strategies. Methods in Enzymology, 276, 307-326.

-

X-ray Diffraction Data Collection. (n.d.). University of Reading. Retrieved from [Link]

-

Olex2. (n.d.). OlexSys. Retrieved from [Link]

- Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2553.

- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

-

Structure Solution and Refinement with Olex2. (2015). IMSERC. Retrieved from [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. sptlabtech.com [sptlabtech.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. books.rsc.org [books.rsc.org]

- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 20. sourceforge.net [sourceforge.net]

- 21. Olex2 | OlexSys [olexsys.org]

- 22. scispace.com [scispace.com]

- 23. mdpi.com [mdpi.com]

- 24. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of the Pyrazole Scaffold

4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted heterocyclic compound built upon the pyrazole core. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents and agrochemicals.[1][3] Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and herbicidal properties.[1][4][5][6] This guide provides a detailed overview of the physical, chemical, and practical properties of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, offering a critical resource for professionals in research and drug development.

Physicochemical and Structural Properties

The specific arrangement of substituents on the pyrazole ring—a chloro group at position 4, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 5—defines the compound's distinct chemical behavior and potential for further functionalization.

Core Data Summary

| Property | Value | Source |

| CAS Number | 84547-83-1 | [7] |

| Molecular Formula | C₅H₅ClN₂O₂ | [7] |

| Molecular Weight | 160.56 g/mol | [7] |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | Data for closely related analogs suggest a melting point in the range of 160-220 °C. For example, the 3-ethyl analog melts at 162-166 °C[3], and the 3-carboxy isomer melts at 219-221 °C.[9] | N/A |

| Solubility | Slightly soluble in chloroform and methanol.[8][10] | N/A |

| pKa | Predicted pKa values for similar structures are around 1.90, indicating its acidic nature.[8] | N/A |

Chemical Structure

The structure of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is fundamental to its reactivity. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the N-methyl substitution, creates a unique electronic profile that influences its interactions and chemical behavior.

Caption: Structure of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this molecule is crucial for its application as a building block in complex organic synthesis.

General Synthetic Approach

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] For 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a plausible synthetic route would involve forming the pyrazole ring first, followed by chlorination.

A representative workflow for synthesizing a related ester, which can then be hydrolyzed to the carboxylic acid, is outlined below. This approach avoids the direct use of potentially hazardous chlorinating agents like sulfuryl chloride by employing a milder system such as hydrochloric acid and hydrogen peroxide or electrochemical methods.[12][13]

Caption: Generalized synthetic workflow for the target compound.

Key Chemical Reactivity

The molecule possesses three primary sites for chemical transformation:

-

The Carboxylic Acid Group: This functional group is readily converted into a variety of derivatives. Standard protocols can be used for:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine. This is a common strategy for linking the pyrazole scaffold to other molecular fragments in drug discovery.

-

-

The Chloro Substituent: The chlorine atom at the C4 position can undergo nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. This allows for the introduction of other functional groups, such as amines, alkoxides, or thiols, further diversifying the molecular structure.

-

The Pyrazole Ring: The aromatic pyrazole ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chloro and carboxylic acid groups. However, its electronic nature makes it a stable core that can direct the spatial orientation of its substituents, a key feature for binding to biological targets.[2]

Applications in Research and Drug Development

Substituted pyrazole carboxylic acids are highly valued as intermediates and building blocks in the synthesis of novel bioactive molecules.[3] Their utility stems from the proven pharmacological relevance of the pyrazole core.

-

Scaffold for Bioactive Molecules: This compound serves as a starting point for creating more complex molecules. The carboxylic acid provides a convenient handle for elaboration, while the chloro and methyl groups fine-tune the steric and electronic properties of the scaffold.

-

Anti-inflammatory Agents: Many commercial anti-inflammatory drugs, such as celecoxib, are based on a pyrazole structure. The pyrazole ring acts as a bioisostere for other aromatic systems, often improving properties like lipophilicity and metabolic stability.[1][2]

-

Anticancer and Antimicrobial Research: The pyrazole nucleus is a common feature in compounds investigated for anticancer and antimicrobial activities.[4][5][6] Researchers can utilize 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to design and synthesize novel candidates in these therapeutic areas.

-

Agrochemicals: Pyrazole derivatives are also prominent in agricultural chemistry, where they are used as herbicides and insecticides.[3] The specific substitution pattern of this compound makes it a relevant intermediate for the synthesis of new crop protection agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is essential. Based on data for the compound and its close analogs, the following precautions are advised.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14]

-

Skin Irritation (Category 2): Causes skin irritation.[14][15]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[14][15]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[14][15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][16][17]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[16][18]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[17]

-

First Aid:

Storage

-

For long-term stability, refrigeration (2-8°C) under an inert atmosphere (nitrogen or argon) is recommended.[10][14]

Conclusion

4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation in science. Its well-defined structure, predictable reactivity, and connection to the pharmacologically significant pyrazole family make it a valuable asset for researchers and drug development professionals. A thorough understanding of its properties, from its fundamental physicochemical data to its safe handling requirements, is the first step toward unlocking its full potential in creating the next generation of medicines and advanced materials.

References

- Smolecule. 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.

- Santa Cruz Biotechnology. 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | CAS 84547-83-1.

- ChemicalBook. 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 128537-49-5.

- Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- BLDpharm. 127892-62-0|4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 128537-49-0.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Bentham Science. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682.

- ChemBK. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Fisher Scientific. SAFETY DATA SHEET.

- PubChem. 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5ClN2O2 | CID 670823.

- ChemicalBook. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0.

- CymitQuimica. Safety Data Sheet.

- ChemicalBook. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- ChemBK. 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

- CymitQuimica. Safety Data Sheet.

- Aaron Chemicals. Safety Data Sheet.

- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- A2B Chem. 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%.

- PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.

- ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

- PubChem. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524.

- PubChemLite. 4-chloropyrazole (C3H3ClN2).

- Google Patents. US5047551A - Preparation of 4-chloropyrazoles.

- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109.

- SpectraBase. 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum.

- Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Buy 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid [smolecule.com]

- 9. chembk.com [chembk.com]

- 10. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS#: 127892-62-0 [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 13. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 14. aaronchem.com [aaronchem.com]

- 15. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

spectroscopic data for 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

This guide provides a detailed technical analysis of the spectroscopic data for 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 84547-83-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Structural elucidation is the bedrock of chemical research and development, and a comprehensive understanding of spectroscopic techniques is paramount for confirming molecular identity, purity, and conformation. This document moves beyond a simple recitation of data, offering insights into the causality of experimental choices and the logic of spectral interpretation, tailored for researchers, scientists, and drug development professionals.

The structural integrity of any synthesized compound must be rigorously verified. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this process, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.[3][4] This guide will detail the expected spectral features of the title compound and provide the procedural and theoretical framework necessary for their acquisition and interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative numbers of magnetically active nuclei, such as ¹H (proton) and ¹³C.

Experimental Protocol & Rationale

The quality of NMR data is critically dependent on meticulous sample preparation and parameter selection. The protocol outlined below is designed to be a self-validating system, ensuring reproducibility and accuracy.

Causality in Solvent Selection: The choice of a deuterated solvent is crucial. For 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a preferred solvent. Unlike Chloroform-d (CDCl₃), where the acidic carboxylic proton can undergo rapid exchange with trace amounts of DCl or water, leading to signal broadening or disappearance, DMSO-d₆ is a hydrogen-bond acceptor that can slow this exchange, often allowing for the clear observation of the -COOH proton.[5] Furthermore, the compound's polarity suggests good solubility in DMSO.

Step-by-Step NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the dried 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid sample.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the sample vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: While modern spectrometers can lock and shim on the solvent signal, an internal standard like Tetramethylsilane (TMS) can be added for precise chemical shift referencing (0.00 ppm). However, for routine analysis, referencing to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm for ¹H NMR) is common practice.[1]

Data Acquisition Workflow:

The following diagram illustrates the logical flow for acquiring high-quality NMR data.

Caption: Logical workflow for IR spectrum interpretation.

IR Spectral Analysis

The IR spectrum of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid will be dominated by features arising from the carboxylic acid group, with additional characteristic peaks from the substituted pyrazole ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) | This exceptionally broad and strong absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer. [6][7][8][9]It often overlaps with the C-H stretching region. [6] |

| ~3100 | C-H Stretch | Pyrazole Ring | The C-H stretch for the sp² hybridized carbon of the pyrazole ring is expected just above 3000 cm⁻¹. [10] |

| ~2950 | C-H Stretch | N-Methyl (-CH₃) | The C-H stretch for the sp³ hybridized methyl group typically appears just below 3000 cm⁻¹. [10] |

| 1760 - 1690 (strong, sharp) | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp carbonyl absorption is expected in this region. [11][6]Conjugation with the pyrazole ring may shift this peak towards the lower end of the range (~1710 cm⁻¹). [9] |

| ~1600, ~1500 | C=C, C=N Stretches | Pyrazole Ring | Aromatic and heteroaromatic rings display characteristic skeletal vibrations in this region. [12] |

| 1440 - 1395 | O-H Bend | Carboxylic Acid (-COOH) | In-plane bending vibration of the O-H group. [6] |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Stretching vibration of the carbon-oxygen single bond, coupled with the O-H bend. [11][6] |

| 950 - 910 (broad) | O-H Bend | Carboxylic Acid (-COOH) | Out-of-plane bending of the O-H group in the hydrogen-bonded dimer. [11][6] |

| ~800 - 600 | C-Cl Stretch | Chloro-substituent | The carbon-chlorine stretch is a weaker absorption found in the lower fingerprint region. |

Conclusion

The structural confirmation of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is definitively achieved through the combined application of NMR and IR spectroscopy. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework and the specific chemical environments of each atom. Concurrently, IR spectroscopy offers rapid and conclusive evidence for the key functional groups, most notably the characteristic signatures of the carboxylic acid moiety. The predictive analysis detailed in this guide, grounded in established spectroscopic principles, provides a robust template for the verification of this and structurally related molecules, underscoring the power of these analytical techniques in modern chemical science.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Carboxylic Acids. Spectroscopy Tutorial.

- Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evalu

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- IR: carboxylic acids.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | CAS 84547-83-1. SCBT.

- Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?. Quora.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

- Table of Characteristic IR Absorptions.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. visnav.in [visnav.in]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

biological activity of pyrazole carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

Introduction

Within the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] When functionalized with a carboxylic acid group or its derivatives (esters, amides), this five-membered heterocycle gains a remarkable versatility, serving as a cornerstone for the development of therapeutics across numerous disease areas.[3][4][5] Pyrazole carboxylic acid derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects.[4][5]

This guide provides drug development professionals and researchers with a technical overview of the most significant biological activities associated with this compound class. Moving beyond a simple enumeration of properties, we will delve into the underlying mechanisms of action, provide field-proven experimental protocols for both synthesis and biological evaluation, and present key structure-activity relationship (SAR) insights to guide future discovery efforts.

Core Synthesis Strategy: A Self-Validating Workflow

The foundation of exploring the biological potential of these derivatives lies in a robust and adaptable synthetic strategy. The most common and reliable approach involves a multi-stage process beginning with the construction of the core pyrazole ring, followed by functionalization of the carboxylic acid moiety.[1][6] This modularity is key, as it allows for the systematic variation of substituents at multiple positions to optimize biological activity.

The following workflow diagram and protocols outline a standard, self-validating system for producing a diverse library of pyrazole carboxamides.

Caption: General workflow for pyrazole carboxamide synthesis.

Experimental Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation

This protocol describes the foundational step of creating the pyrazole ring. The choice of the starting β-ketoester and hydrazine derivative dictates the substitution pattern on the final compound, a critical consideration for structure-activity relationship (SAR) studies.

-

Reaction Setup: In a round-bottom flask, dissolve the selected hydrazine derivative (1.0 eq) in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution. The acid protonates the carbonyl of the dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.

-

Reactant Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[6] This controlled addition minimizes side reactions.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials typically indicates completion (usually 4-12 hours).

-

Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude ester product via silica gel column chromatography.

Experimental Protocol 2: Hydrolysis to Pyrazole Carboxylic Acid

This step unmasks the carboxylic acid, making it available for subsequent coupling reactions.

-

Reaction Setup: Dissolve the pyrazole-carboxylate ester (from Protocol 1) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.[6] Stir at room temperature until TLC analysis confirms the complete consumption of the starting ester.

-

Workup: Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).

-

Isolation: Collect the solid pyrazole carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol 3: Amide Coupling to Form Pyrazole Carboxamide

This final stage introduces the desired diversity element by coupling the core acid with various amines.

-

Acid Chloride Formation (Method A): Suspend the pyrazole carboxylic acid (from Protocol 2) (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic drop of N,N-Dimethylformamide (DMF).[6] Stir at room temperature until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride. Remove excess SOCl₂ under vacuum.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool in an ice bath. Add the desired amine (1.1 eq) and a base such as triethylamine (TEA) (2.0 eq) dropwise.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final pyrazole carboxamide derivative by column chromatography or recrystallization.[6]

Anti-Inflammatory Activity: Selective COX-2 Inhibition

A significant number of pyrazole derivatives owe their anti-inflammatory effects to the inhibition of cyclooxygenase (COX) enzymes.[2] The therapeutic advantage of many pyrazole-based drugs, such as Celecoxib, lies in their selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[7][8] This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Mechanism of Action

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is upregulated at sites of inflammation.[2] Selective pyrazole inhibitors fit into a specific side pocket of the COX-2 active site, a feature absent in COX-1, thereby blocking the production of inflammatory prostaglandins without affecting the gastroprotective ones.[9]

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is a reliable method for determining the potency and selectivity of synthesized compounds.

-

Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical). Prepare a stock solution of your test compound in DMSO.

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound in serial dilutions to the sample wells. Include a "no inhibitor" control (DMSO vehicle) and a positive control (e.g., Celecoxib).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and briefly shake.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid substrate to all wells.

-

Incubation and Detection: Incubate the plate for a set time (e.g., 10-15 minutes) at 37°C. Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Representative Anti-Inflammatory Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Celecoxib | >100 | 0.28 | >357 |

| Compound 5s | 183.14 | 2.51 | 72.95 |

| Compound 5u | 134.12 | 1.79 | 74.92 |

| Ibuprofen | ~2 | ~2 | ~1 |

Data synthesized from representative literature to illustrate typical values.[8][9]

Anticancer Activity: A Multi-Target Approach

The anticancer potential of pyrazole carboxylic acid derivatives is broad, stemming from their ability to interact with multiple targets crucial for cancer cell proliferation and survival.[4][10][11]

Mechanisms of Action

Unlike the focused mechanism in inflammation, the anticancer effects are often pleiotropic and can include:

-

Enzyme Inhibition: Many derivatives are designed to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are critical for cell growth and division signaling pathways.[11][12][13]

-

Apoptosis Induction: Compounds can trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, or by activating caspases.[11][14][15]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G1/S or G2/M phase, preventing cancer cells from replicating.[14][15]

Caption: Anticancer mechanism via kinase inhibition and apoptosis induction.

Experimental Protocol 5: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard first-pass screening tool for potential anticancer agents.[16][17]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of your test compounds in culture media. Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for a specified period, typically 48 hours.[16]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration to determine the IC50 value.[15]

Representative Anticancer Data

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin (Std.) | HepG2 | 24.7 |

| Compound 7a | HepG2 | 6.1 |

| Compound 7b | HepG2 | 7.9 |

| Compound 3d | MCF-7 | 10 |

| Compound 5a | MCF-7 | 14 |

Data synthesized from representative literature to illustrate typical values.[15][18]

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, making them an area of interest for developing new anti-infective agents.[4][19]

Experimental Evaluation

The efficacy of new antimicrobial agents is primarily determined by their ability to inhibit microbial growth. The two most common, self-validating laboratory methods are the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay.[20]

Caption: Workflows for antimicrobial susceptibility testing.

Experimental Protocol 6: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[21][22]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of your test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).[21][22]

Experimental Protocol 7: Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[21][23]

-

Plate Preparation: Using a sterile cotton swab, evenly streak a standardized bacterial inoculum (0.5 McFarland standard) over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface. Gently press the disk to ensure complete contact.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[21]

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Representative Antimicrobial Data

| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| Ciprofloxacin (Std.) | 0.5 | 0.25 | N/A |

| Compound 3 | N/A | 0.25 | N/A |

| Compound 4 | 0.25 | >64 | N/A |

| Compound 8 | 32 | 64 | 16 |

| Compound 10 | 16 | 32 | 8 |

Data synthesized from representative literature to illustrate typical values.[24][25]

Conclusion and Future Outlook

Pyrazole carboxylic acid and its derivatives represent a highly validated and synthetically accessible scaffold for the discovery of new therapeutic agents. Their proven efficacy as selective COX-2 inhibitors, multi-target anticancer agents, and broad-spectrum antimicrobials underscores their importance in modern drug development. The modular nature of their synthesis allows for fine-tuning of their pharmacological properties through systematic structure-activity relationship studies.[26] The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate novel derivatives. As challenges such as drug resistance and the need for more targeted therapies continue to grow, the versatile pyrazole core is poised to remain a central element in the design of next-generation medicines.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. Available at: [Link]

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. Available at: [Link]

-